

# Application Notes and Protocols: 57Fe Mössbauer Spectroscopy of Uvarovite from Ultramafic Intrusives

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Compound of Interest		
Compound Name:	uvarovite	
Cat. No.:	B1174922	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Uvarovite**, a rare calcium-chromium silicate garnet, is found in various geological settings, including chromite-bearing ultramafic intrusives. Its chemical formula is Ca<sub>3</sub>Cr<sub>2</sub>(SiO<sub>4</sub>)<sub>3</sub>, but it often forms solid solutions with other garnets like andradite (calcium-iron) and grossular (calcium-aluminum), leading to the incorporation of iron into its crystal structure. 57Fe Mössbauer spectroscopy is a powerful technique for probing the oxidation state, coordination environment, and magnetic properties of iron atoms within a crystal lattice. This document provides detailed application notes and protocols for the 57Fe Mössbauer spectroscopy of **uvarovite** from ultramafic intrusives, based on the findings from a study on **uvarovite** from Orissa, India.

## **Data Presentation**

The following table summarizes the quantitative 57Fe Mössbauer hyperfine parameters for a **uvarovite** sample from a chromite-bearing ultramafic intrusive in Sukinda, India. The data was collected at both room temperature (298 K) and low temperature (110 K). The Mössbauer spectra indicated the presence of Fe<sup>3+</sup> exclusively in octahedral coordination.



Temperatur e (K)	Site Assignment	Isomer Shift (δ) (mm/s)	Quadrupole Splitting (ΔE_Q) (mm/s)	Linewidth (Γ) (mm/s)	Relative Area (%)
298	Octahedral Fe³+	0.38	0.49	0.31	100
110	Octahedral Fe³+	0.49	0.51	0.35	100

Data sourced from Pal and Das (2010).

# **Experimental Protocols**

The following protocol for 57Fe Mössbauer spectroscopy of **uvarovite** is based on the methodology described by Pal and Das (2010).

#### 1. Sample Preparation

- Mineral Separation: Isolate uvarovite crystals from the host ultramafic rock. This may
  involve crushing the rock, followed by magnetic and heavy liquid separation techniques to
  concentrate the garnet fraction.
- Purity Assessment: Verify the purity of the separated uvarovite sample using techniques such as X-ray diffraction (XRD) and electron probe microanalysis (EPMA).
- Absorber Preparation: Prepare a Mössbauer absorber by grinding the purified uvarovite into a fine powder. The optimal thickness of the absorber should contain approximately 0.1 mg/cm² of <sup>57</sup>Fe. The powder is then uniformly distributed and contained within a sample holder.

#### 2. Mössbauer Spectrometer Setup

 Spectrometer: A constant acceleration Mössbauer spectrometer is used in transmission geometry.



- γ-ray Source: A <sup>57</sup>Co source in a rhodium (Rh) matrix is utilized. The source is moved with a sawtooth velocity function to modulate the energy of the emitted γ-rays via the Doppler effect.
- Calibration: The velocity scale of the spectrometer is calibrated using a standard  $\alpha$ -iron foil at room temperature. All isomer shifts are reported relative to the centroid of the  $\alpha$ -iron spectrum.

#### 3. Data Acquisition

- Transmission Geometry: The γ-rays from the moving <sup>57</sup>Co source are passed through the uvarovite absorber.
- Detector: A proportional counter or a similar detector is used to measure the intensity of the transmitted y-rays.
- Data Collection: The transmitted γ-ray counts are recorded as a function of the source velocity. Data is collected over a sufficient number of channels (e.g., 1024) to resolve the spectral features. Acquire spectra until a satisfactory signal-to-noise ratio is achieved, with counts per channel typically around 3 x 10<sup>5</sup>.
- Temperature Control: For low-temperature measurements, a cryostat is used to cool and maintain the sample at the desired temperature (e.g., 110 K).

#### 4. Spectral Analysis

- Data Fitting: The collected Mössbauer spectra are fitted using a least-squares fitting program.
- Line Shape: Assume Lorentzian line shapes for the absorption peaks during the fitting process.
- Parameter Extraction: The fitting procedure yields the hyperfine parameters: isomer shift (δ), quadrupole splitting (ΔE\_Q), and linewidth (Γ). The relative area of each spectral component corresponds to the relative abundance of iron in that specific site and valence state.

## **Visualization**







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